molecular formula C26H31NO2 B1389464 2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline CAS No. 1040690-34-3

2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline

Cat. No.: B1389464
CAS No.: 1040690-34-3
M. Wt: 389.5 g/mol
InChI Key: CGMIVTABGONJND-UHFFFAOYSA-N
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Description

This compound features an aniline core substituted at the 2-position with a benzyloxy group (OCH₂C₆H₅) and an N-linked propyl chain bearing a 4-(tert-butyl)phenoxy moiety. Its molecular formula is C₂₆H₃₁NO₂, with an approximate molecular weight of 419.56 g/mol (inferred from structurally similar analogs).

Properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)propyl]-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO2/c1-20(29-23-16-14-22(15-17-23)26(2,3)4)18-27-24-12-8-9-13-25(24)28-19-21-10-6-5-7-11-21/h5-17,20,27H,18-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMIVTABGONJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=CC=C1OCC2=CC=CC=C2)OC3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald–Hartwig Coupling for Diphenylamine Core Formation

The Buchwald–Hartwig amination is a palladium-catalyzed cross-coupling reaction between aryl halides and amines, widely used to form C–N bonds in diphenylamine derivatives.

  • Starting materials such as 2-bromoanisole derivatives or 2-nitrobenzene sulfonamide derivatives are reacted with aniline or substituted anilines.
  • Catalysts typically include Pd(OAc)2 with BINAP ligand; bases like Cs2CO3 are used in solvents such as 1,4-dioxane.
  • This step yields intermediate diphenylamine derivatives with protected or functionalized substituents ready for further modification.

Introduction of Benzyloxy Group

  • The benzyloxy moiety is introduced by etherification of phenolic hydroxyl groups.
  • This can be achieved via nucleophilic aromatic substitution of phenols with benzyl bromide or benzyl chloride under basic conditions (e.g., K2CO3 in DMF).
  • Alternatively, Mitsunobu reaction conditions can be used to install benzyl ethers from phenols.

Incorporation of 4-(tert-butyl)phenoxy-Propyl Side Chain

  • The side chain is typically introduced by alkylation of phenolic intermediates with 2-(4-tert-butylphenoxy)propyl bromide or similar alkyl halides.
  • The alkylation is performed under basic conditions (e.g., K2CO3, DMF) to form the ether linkage.
  • Protecting groups on the amine or phenol may be employed to prevent side reactions during this step.

Protection and Deprotection Steps

  • Boc (tert-butoxycarbonyl) or tetrahydropyranyl (THP) groups are used to protect amine or hydroxyl functionalities during multi-step synthesis.
  • Deprotection is achieved by acidic treatment (e.g., HCl in IPA, formic acid) or hydrogenolysis (H2, Pd/C) for benzyl ethers.
  • These steps ensure selective reaction at desired sites without affecting other functional groups.

Functional Group Transformations and Purification

  • Hydrolysis of esters or nitriles to carboxylic acids may be performed using aqueous LiOH or H2O2/K2CO3 in DMSO.
  • Reduction of double bonds or cyano groups can be performed using catalytic hydrogenation.
  • Final purification is typically done by column chromatography or recrystallization.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Outcome
1 Buchwald–Hartwig coupling Pd(OAc)2, BINAP, Cs2CO3, 1,4-dioxane Diphenylamine intermediate
2 Etherification (benzylation) Benzyl bromide, K2CO3, DMF Benzyloxy-substituted intermediate
3 Alkylation 2-(4-tert-butylphenoxy)propyl bromide, K2CO3, DMF Introduction of tert-butylphenoxy side chain
4 Protection (Boc, THP) Boc2O or THP reagents Protected intermediate
5 Deprotection HCl in IPA, formic acid, or H2, Pd/C Free amine and phenol groups restored
6 Hydrolysis/Reduction LiOH, H2O2, catalytic hydrogenation Functional group conversion
7 Purification Column chromatography, recrystallization Pure target compound

Research Findings and Optimization Notes

  • The Buchwald–Hartwig coupling efficiency depends on ligand choice and base; BINAP and Cs2CO3 are preferred for good yields.
  • Protection of amine groups with Boc improves selectivity during alkylation and etherification steps.
  • Hydrogenolytic cleavage of benzyl ethers is mild and preserves sensitive functionalities.
  • Alkylation with tert-butylphenoxypropyl bromide proceeds cleanly under basic conditions and is critical for introducing the lipophilic side chain.
  • Hydrolysis and reduction steps are optimized to avoid over-reduction or decomposition.
  • Purification strategies are essential to remove palladium residues and side products, ensuring high purity.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Comments
Catalyst Pd(OAc)2 with BINAP Efficient for C–N bond formation
Base Cs2CO3, K2CO3 Used in coupling and alkylation steps
Solvent 1,4-Dioxane, DMF Polar aprotic solvents preferred
Protection Groups Boc, THP Protect amines and phenols
Deprotection Conditions Acidic (HCl, formic acid), Hydrogenolysis Mild, selective cleavage
Alkylation Reagents Benzyl bromide, tert-butylphenoxypropyl bromide For ether formation and side chain introduction
Hydrolysis LiOH, H2O2/K2CO3 Conversion of esters/nitriles to acids
Purification Chromatography, recrystallization Ensures compound purity

The preparation of 2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline involves a well-established sequence of palladium-catalyzed amination, etherification, alkylation, and protection/deprotection steps. The use of Buchwald–Hartwig coupling for diphenylamine core construction, followed by strategic introduction of benzyloxy and tert-butylphenoxy side chains, enables the synthesis of this complex molecule with good yields and purity. Optimization of reaction conditions, choice of protecting groups, and purification methods are critical for successful preparation. These methods are supported by recent research on related diphenylamine and diphenylether derivatives with biological activities, underscoring the synthetic feasibility and relevance of this compound class.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of different products.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of quinones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Scientific Research Applications of 2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline

This compound is an organic compound with a complex structure and multiple functional groups, represented by the molecular formula C26H31NO2 . It has a molecular weight of 389.53 g/mol and the IUPAC name N-[2-(4-tert-butylphenoxy)propyl]-2-phenylmethoxyaniline. This compound is used in various scientific research applications, including chemistry, biology, and industry.

Applications Overview

Area of ApplicationDescription
Chemistry Used as an intermediate in the synthesis of complex organic compounds.
Biology Employed in the study of biological pathways and interactions due to its unique structure.
Industry Utilized in the production of specialty chemicals and materials with specific properties.

Detailed Applications

1. Chemical Synthesis
this compound serves as a crucial intermediate in synthesizing more complex organic compounds. The synthesis typically involves multiple steps to form intermediate compounds, often reacting benzyloxyaniline with 4-(tert-butyl)phenol under specific conditions, including catalysts and solvents to improve yield.

2. Biological Studies
The compound is valuable in studying biological pathways and interactions because of its unique structure. Its biological activity has been investigated for its potential as an antitumor agent and its interactions with various biological targets. The compound may interact with specific receptors or enzymes, altering their activity. Similar compounds have demonstrated the ability to intercalate into DNA or bind within the minor groove, which can inhibit DNA-dependent enzymes and affect cell proliferation.

3. Industrial Applications
In industry, this compound is used in producing specialty chemicals and materials with specific properties. Industrial production involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity, including purification and crystallization steps to obtain the final product in a usable form.

Biological Activities

This compound exhibits diverse biological activities, making it interesting in medicinal chemistry and pharmacology.

1. Antitumor Activity
Compounds with structural similarities have been tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays, which indicated significant inhibition of cell proliferation, suggesting a promising role in cancer therapy. The compound's effectiveness was higher in two-dimensional (2D) assays compared to three-dimensional (3D) models, indicating it may be more effective under certain conditions.

2. Antimicrobial Properties
Derivatives of this compound have been evaluated for antimicrobial properties. Testing against Escherichia coli and Staphylococcus aureus demonstrated potential antibacterial effects, attributed to the compound's ability to disrupt bacterial cell function through interactions with cellular components.

Case Studies

1. Antitumor Efficacy Study
A study on benzimidazole derivatives, which have similar structural motifs to this compound, exhibited significant cytotoxicity against lung cancer cell lines. The study utilized both 2D and 3D cultures to assess the differences in efficacy.

2. Antimicrobial Activity Investigation
Research on compounds containing amidine moieties demonstrated that certain derivatives could effectively bind to DNA and exhibit antimicrobial properties against a range of pathogens, highlighting the potential for developing new therapeutic agents based on the structure of this compound.

Retrosynthesis Analysis

Disclaimer

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Key Properties

The table below highlights critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Positions & Groups Key Properties References
Target Compound C₂₆H₃₁NO₂ ~419.56 2-benzyloxy, 4-tert-butylphenoxy-propyl High lipophilicity, potential CNS activity
3-(Benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]propyl}aniline C₂₆H₃₁NO₂ 419.56 3-benzyloxy, 2-sec-butylphenoxy-propyl Moderate solubility, altered receptor binding
N-{2-[4-(tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline C₂₅H₃₅NO₂ 393.55 3-isopentyloxy, 4-tert-butylphenoxy Reduced logP vs. benzyloxy analogs
N-[2-(2-sec-butylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline C₂₇H₃₃NO₃ 419.565 3-phenoxyethoxy, 2-sec-butylphenoxy Increased H-bonding capacity
Fluorinated derivatives (e.g., 4-Iodo-N-(2,3,3,3-tetrafluoro-2-phenoxypropyl)aniline) Varies ~350–450 Tetrafluoro, iodo substituents Enhanced metabolic stability, electronegativity
Piperidinyl-containing analogs (e.g., Compound 26 in ) C₃₀H₄₇N₄O 479.4 Multiple piperidinyl groups High basicity, improved bioavailability

Impact of Substituent Modifications

Benzyloxy vs. Alkoxy Groups
  • Target vs. N-{2-[4-(tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline: Replacing benzyloxy (C₆H₅CH₂O-) with isopentyloxy (C₅H₁₁O-) reduces aromaticity and lipophilicity, lowering logP. This may decrease membrane permeability but improve aqueous solubility.
  • Positional Isomerism (2- vs.
Phenoxy Substituents: tert-butyl vs. sec-butyl
  • The tert-butyl group in the target compound provides greater steric bulk and oxidative stability compared to the sec-butyl group in ’s analog. This could enhance metabolic resistance by shielding vulnerable sites from cytochrome P450 enzymes.
Fluorinated and Piperidinyl Derivatives
  • Fluorinated analogs () exhibit heightened electronegativity, which can improve binding affinity to electron-rich targets (e.g., enzymes or receptors).
  • Piperidinyl-containing compounds () introduce basic nitrogen atoms, enabling salt formation and enhanced solubility in acidic environments, which is advantageous for oral bioavailability.

Biological Activity

2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline, with the chemical formula C26H31NO2 and CAS Number 1040690-34-3, is a complex organic compound that exhibits various biological activities. Its structure includes multiple functional groups that can interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C26H31NO2
  • Molecular Weight: 389.53 g/mol
  • IUPAC Name: N-[2-(4-tert-butylphenoxy)propyl]-2-phenylmethoxyaniline

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an antitumor agent and its interactions with various biological targets.

The compound's mechanism of action involves:

  • Binding to Receptors: It may interact with specific receptors or enzymes, altering their activity.
  • DNA Interaction: Similar compounds have shown the ability to intercalate into DNA or bind within the minor groove, which can inhibit DNA-dependent enzymes and affect cell proliferation .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • Compounds with structural similarities were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results indicated significant inhibition of cell proliferation, suggesting a promising role in cancer therapy .
  • The effectiveness was higher in two-dimensional (2D) assays compared to three-dimensional (3D) models, indicating that the compound may be more effective under certain conditions.

Antimicrobial Properties

In addition to its antitumor activity, derivatives of this compound have been evaluated for antimicrobial properties:

  • Testing against Escherichia coli and Staphylococcus aureus demonstrated potential antibacterial effects, which could be attributed to the compound's ability to disrupt bacterial cell function through interactions with cellular components .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
2,4-Di-tert-butylphenolAntioxidantCommonly used in industrial applications.
Phenylboronic acidsOrganic synthesisUsed in medicinal chemistry.
Benzimidazole derivativesAntitumor and antimicrobialShowed strong binding to DNA.

Case Studies

  • Antitumor Efficacy Study : A study conducted on various benzimidazole derivatives found that those with similar structural motifs to this compound exhibited significant cytotoxicity against lung cancer cell lines. The study utilized both 2D and 3D cultures to assess the differences in efficacy .
  • Antimicrobial Activity Investigation : Another research focused on compounds containing amidine moieties demonstrated that certain derivatives could effectively bind to DNA and exhibit antimicrobial properties against a range of pathogens. This highlights the potential for developing new therapeutic agents based on the structure of this compound .

Q & A

Q. What are the recommended synthetic routes for 2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline, and what purification methods are effective?

Answer: A common synthetic approach involves coupling benzyloxy-substituted aniline derivatives with tert-butylphenoxypropyl intermediates. For example:

  • Step 1: Prepare 4-(tert-butyl)phenoxypropylamine via nucleophilic substitution of 4-(tert-butyl)phenol with 1-bromo-3-aminopropane.
  • Step 2: React with 2-(benzyloxy)aniline using a carbodiimide coupling agent (e.g., EDC/HOBt) to form the final product .
    Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles, and respiratory protection if aerosolized .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from moisture and ignition sources .
  • Spill Management: Absorb with inert material (e.g., vermiculite), dispose as hazardous waste. Avoid aqueous rinses due to potential hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental fate of this compound, considering its physicochemical properties?

Answer: Adopt a tiered approach:

  • Phase 1 (Lab): Measure logP (octanol-water partitioning) via shake-flask method, and hydrolysis kinetics at pH 4–9 (40–60°C). Use LC-MS to monitor degradation products .
  • Phase 2 (Microcosm): Evaluate biodegradation in soil/water systems using OECD 307 guidelines. Monitor metabolites via GC-MS and assess toxicity using Daphnia magna bioassays .
  • Phase 3 (Field): Deploy passive samplers in aquatic systems to quantify bioaccumulation factors (BCFs) in algae and fish .

Q. What analytical techniques are most effective for resolving contradictions in structural characterization data?

Answer:

Technique Application Key Parameters
NMR (¹H/¹³C) Confirm backbone connectivityCompare shifts with PubChem data .
HRMS Verify molecular formula (m/z accuracy < 3 ppm)ESI+ mode, internal calibration .
X-ray Crystallography Resolve stereochemical ambiguitiesSingle-crystal analysis at 100 K .
Discrepancies in NMR splitting patterns may arise from rotameric equilibria; use variable-temperature NMR (−40°C to 60°C) to confirm .

Q. How can computational modeling guide the optimization of this compound’s stability under varying pH conditions?

Answer:

  • DFT Calculations: Use Gaussian 16 to model hydrolysis pathways at B3LYP/6-31G* level. Identify vulnerable bonds (e.g., benzyloxy ether) and predict transition states .
  • Molecular Dynamics (MD): Simulate solvation effects in explicit water models (AMBER) to assess hydrogen-bonding interactions that stabilize/destabilize the structure .
  • pKa Prediction: Employ ChemAxon or ACD/Labs to estimate ionization states, guiding buffer selection for stability assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental logP values?

Answer:

  • Possible Causes:
    • Impurities in the sample (e.g., residual solvents).
    • pH-dependent ionization not accounted for in calculations.
  • Resolution:
    • Re-measure logP using potentiometric titration (GLpKa instrument) to account for ionization .
    • Cross-validate with reversed-phase HPLC retention times (C18 column, isocratic elution) .

Methodological Frameworks

Q. What conceptual frameworks are suitable for studying this compound’s biological interactions?

Answer:

  • Systems Biology Approach: Integrate molecular docking (AutoDock Vina) to predict protein targets (e.g., cytochrome P450 enzymes) with transcriptomic profiling (RNA-seq) in exposed cell lines .
  • Toxicogenomics: Align with the INCHEMBIOL project’s methodology, which evaluates impacts across cellular, organismal, and ecosystem levels .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline
Reactant of Route 2
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2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.